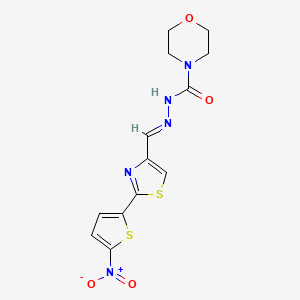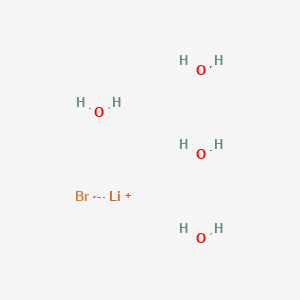![molecular formula C10H14O3 B14631387 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 52804-46-3](/img/structure/B14631387.png)
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound that features a pentynone backbone with a tetrahydropyranyl ether substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method involves the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ethers are resilient to a variety of reactions and can be deprotected by acid-catalyzed hydrolysis to restore the parent alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its role as a protecting group. The tetrahydropyranyl group stabilizes the alcohol, preventing it from reacting under various conditions. This protection is achieved through the formation of a stable ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran-2-one: A lactone with a six-membered ring structure.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential HDAC inhibitors.
Uniqueness
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its combination of a pentynone backbone with a tetrahydropyranyl ether substituent. This structure provides both stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
52804-46-3 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
5-(oxan-2-yloxy)pent-3-yn-2-one |
InChI |
InChI=1S/C10H14O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h10H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
HIQFRGLTBWRGKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#CCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



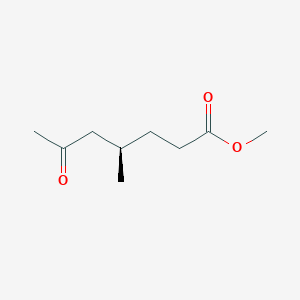
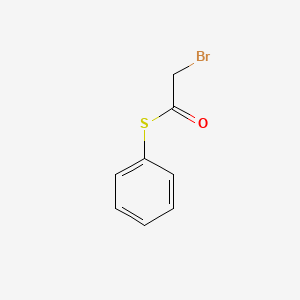
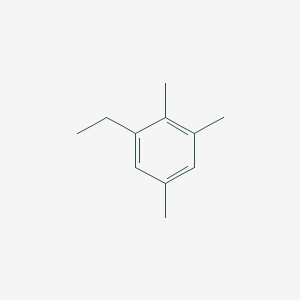

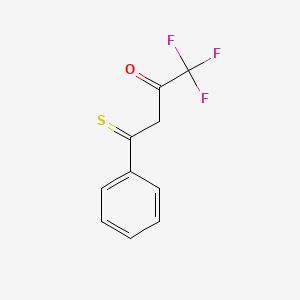
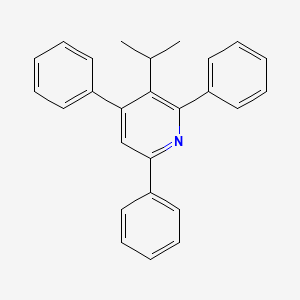
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
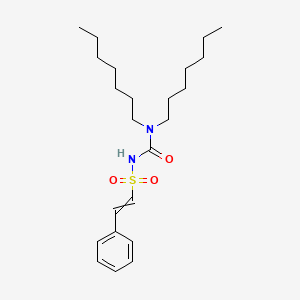
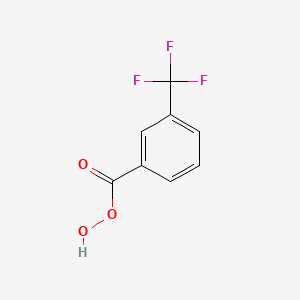
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)

